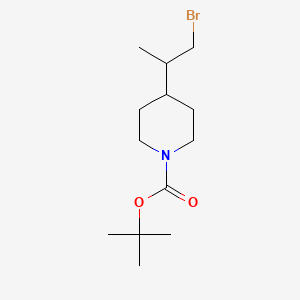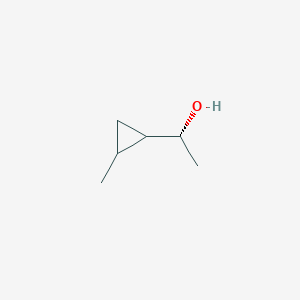
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of 1-methylpiperidine with methyl 3-oxopropanoate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1-methylpiperidine, followed by nucleophilic addition to the methyl 3-oxopropanoate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1-methylpiperidin-4-yl)-3-oxobutanoate
- Methyl 3-(1-methylpiperidin-4-yl)-3-oxopentanoate
- Methyl 3-(1-methylpiperidin-4-yl)-3-oxohexanoate
Uniqueness
Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate is unique due to its specific ester and piperidine ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO3/c1-11-5-3-8(4-6-11)9(12)7-10(13)14-2/h8H,3-7H2,1-2H3 |
Clave InChI |
INJFJZKERXCUMK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















